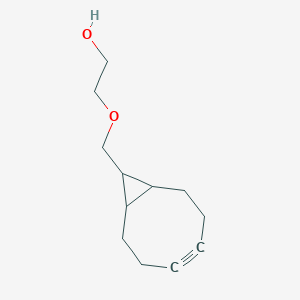

Bcn-peg1-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bcn-peg1-OH, also known as bicyclo[6.1.0]nonyne-polyethylene glycol1-hydroxyl, is a versatile reagent widely used in bioconjugation chemistry. It is a member of the polyethylene glycol (PEG) linker family, which contains a highly reactive bicyclo[6.1.0]nonyne (BCN) group. This compound is particularly notable for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst, making it highly valuable in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bcn-peg1-OH typically involves the conjugation of a BCN moiety to a polyethylene glycol (PEG) chain. The reaction can be carried out in either organic solvents or aqueous solutions, depending on the solubility and properties of the substrate molecules. The PEG spacer in the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the purification of the final product to achieve a purity of ≥95%, making it suitable for various research and development applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bcn-peg1-OH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and selective, allowing for the conjugation of azide-labeled molecules to BCN-modified substrates without the need for a copper catalyst .

Common Reagents and Conditions

The SPAAC reaction between this compound and azide-containing molecules can be performed under mild physiological conditions, making it suitable for use in biological systems. The reaction is typically carried out in aqueous solutions or organic solvents, depending on the solubility of the reactants .

Major Products Formed

The major products formed from the SPAAC reaction involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with native biological processes, making them ideal for bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

Bcn-peg1-OH has a wide range of scientific research applications, including:

Imaging and Bioimaging: The compound is used to conjugate biomolecules with imaging agents, such as quantum dots or magnetic nanoparticles, for visualizing and tracking cellular processes and diagnosing diseases.

Materials Science: This compound is utilized in the creation of diverse functional materials and conjugates with precise control, making it valuable in materials science research.

Wirkmechanismus

The mechanism of action of Bcn-peg1-OH involves its highly reactive BCN group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages without the need for a copper catalyst, allowing for efficient and selective bioconjugation. The PEG spacer in the compound increases its hydrophilicity and fine-tunes the properties of the PEGylated molecules, enhancing their solubility and stability in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bcn-peg2-OH

- Bcn-peg3-OH

- Bcn-peg4-OH

- Bcn-peg8-OH

- Bcn-peg12-OH

Uniqueness

Bcn-peg1-OH is unique due to its single PEG unit, which provides a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring minimal steric hindrance and high reactivity. Compared to its longer PEG counterparts, this compound offers a more compact structure, making it ideal for specific bioconjugation and drug delivery applications .

Eigenschaften

IUPAC Name |

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBVTBOCACHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COCCO)CCC#C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.